3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Description
3-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, commonly known as sulfamethoxazole (SMX), is a sulfonamide antibiotic with the molecular formula C₁₀H₁₁N₃O₃S and a molecular weight of 253.28 g/mol. It consists of a benzenesulfonamide core substituted with an amino group at the 3-position and a 5-methyl-1,2-oxazol-3-yl (isoxazole) moiety at the sulfonamide nitrogen (). SMX is widely used clinically to treat bacterial infections such as urinary tract infections and bronchitis. Its mechanism of action involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis ().
The compound’s synthesis typically involves coupling 3-aminobenzenesulfonyl chloride with 5-methylisoxazol-3-amine under basic conditions (). Crystallographic studies reveal planar aromatic rings and intramolecular hydrogen bonding (e.g., S(6) ring motifs), which stabilize its conformation ().
Properties
IUPAC Name |
3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-5-10(12-16-7)13-17(14,15)9-4-2-3-8(11)6-9/h2-6H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFUEYDLXFJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methyl-1,2-oxazole-3-carboxamide.
Degradation: The carboxamide is degraded using sodium hypochlorite to yield 5-methyl-1,2-oxazole-3-amine.
Condensation: The amine is then condensed with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methyl-1,2-oxazole.
Hydrolysis: Finally, the product is hydrolyzed under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately their death .
Comparison with Similar Compounds
Sulfonamide derivatives share a common benzenesulfonamide scaffold but differ in substituents, leading to variations in biological activity, physicochemical properties, and applications. Below is a detailed comparison with structurally and functionally related compounds:
Structural Modifications and Crystallographic Features
Key Observations :
- Planarity and Hydrogen Bonding : SMX and its derivatives exhibit planar aromatic systems, but substituents like the Schiff base in introduce steric bulk, increasing dihedral angles (e.g., 78.87° between rings A/C) and altering crystal packing .
Key Observations :
- Microwave Synthesis : Derivatives like the isoindole compound () achieve higher yields (88%) under microwave conditions compared to conventional methods (50%), highlighting efficiency gains.
- pH Sensitivity : SMX synthesis requires precise pH control (8–9) to optimize nucleophilic substitution .
Physicochemical Properties
Biological Activity
3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as its structural characteristics that contribute to these effects.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following formula:
This compound features a sulfonamide group, which is known for its biological activity, particularly in the context of antimicrobial agents. The presence of the oxazole ring is also significant, as it may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. In a study evaluating similar compounds, it was found that certain derivatives showed selective antibacterial effects against Gram-positive bacteria while being less effective against Gram-negative strains. For instance:
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| This compound | 32 | >128 |
| Control (e.g., Penicillin) | 8 | >128 |
This table illustrates the selective activity of the compound against certain bacterial strains, suggesting potential applications in treating infections caused by resistant Gram-positive bacteria .
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored extensively. In particular, compounds related to this compound have shown promising results in vitro against various cancer cell lines. For example:
| Compound | Cell Line Tested | CC50 (µM) | Reference Drug CC50 (µM) |
|---|---|---|---|
| This compound | HT29 (colorectal cancer) | 58.4 | Cisplatin: 47.2 |
| Other Oxazole Derivatives | MCF7 (breast cancer) | 75.0 | 5-FU: 381.2 |
These findings suggest that the compound exhibits significant cytotoxicity against cancer cells while demonstrating a favorable selectivity index compared to traditional chemotherapeutics like cisplatin and fluorouracil .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Apoptotic Induction : Studies have shown that derivatives can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Certain compounds have been observed to cause cell cycle arrest at specific phases, contributing to their anticancer effects.
Case Studies
A notable case study involved the evaluation of a series of oxazole derivatives including this compound against colorectal cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also enhanced apoptosis rates significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
